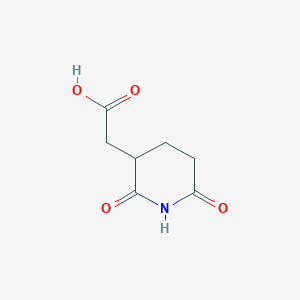

2-(2,6-Dioxopiperidin-3-yl)acetic acid

Description

Significance of the 2,6-Dioxopiperidine Scaffold in Chemical Biology

The 2,6-dioxopiperidine scaffold, a derivative of glutarimide (B196013), is a privileged structure in medicinal chemistry and chemical biology. Its significance lies in its presence within a class of compounds known as immunomodulatory drugs (IMiDs®). researchgate.net These compounds, which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), have demonstrated considerable therapeutic efficacy, particularly in the treatment of multiple myeloma and other hematological malignancies. nih.govnih.gov

The biological activity of the 2,6-dioxopiperidine moiety is intrinsically linked to its ability to bind to a specific protein called Cereblon (CRBN). rsc.orgjst.go.jp CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.gov By binding to CRBN, molecules containing the 2,6-dioxopiperidine scaffold can modulate the activity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. rsc.org This targeted protein degradation is the primary mechanism through which IMiDs exert their therapeutic effects. jst.go.jpnih.gov

The discovery of this mechanism has not only elucidated the action of existing drugs but has also opened up new avenues for the rational design of novel therapeutics. The 2,6-dioxopiperidine scaffold is now widely recognized as a potent E3 ligase-recruiting moiety, forming the basis for the development of heterobifunctional molecules aimed at degrading specific proteins of interest.

Contextualization of 2-(2,6-Dioxopiperidin-3-yl)acetic Acid as a Research Tool and Synthetic Building Block

2-(2,6-Dioxopiperidin-3-yl)acetic acid serves as a crucial research tool and a versatile synthetic building block in the field of targeted protein degradation. fluorochem.co.ukresearchgate.net Its structure incorporates the essential 2,6-dioxopiperidine core required for CRBN binding, along with a carboxylic acid functional group that provides a convenient handle for chemical modification.

This carboxylic acid moiety allows for the straightforward attachment of linkers, which can then be connected to a ligand that binds to a specific protein of interest. This modular design is the foundation of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.comnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's degradation. sigmaaldrich.comnih.gov

2-(2,6-Dioxopiperidin-3-yl)acetic acid is therefore a key starting material for the synthesis of CRBN-recruiting PROTACs. sigmaaldrich.com Researchers can synthesize a library of PROTACs by coupling various target-specific ligands to this core structure, enabling the systematic investigation of protein function through targeted degradation. researchgate.net This approach offers a powerful alternative to traditional methods of protein inhibition and has been successfully applied to a wide range of therapeutic targets. nih.gov

Table 1: Applications of 2-(2,6-Dioxopiperidin-3-yl)acetic Acid

| Application | Description |

| PROTAC Synthesis | Serves as a foundational building block for creating CRBN-recruiting PROTACs. The carboxylic acid group allows for the attachment of linkers and target-binding ligands. |

| Chemical Probe Development | Used to create chemical probes to study the biology of the CRL4^CRBN^ E3 ligase complex and identify novel neosubstrates. |

| Fragment-Based Drug Discovery | The 2,6-dioxopiperidine core can be used as a starting point in fragment-based approaches to develop new modulators of CRBN. |

Historical Perspectives on Related Compounds and Mechanistic Discoveries (e.g., Immunomodulatory Drugs (IMiDs) and Cereblon)

The story of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is deeply rooted in the history of thalidomide and its analogues, collectively known as Immunomodulatory Drugs (IMiDs). nih.govnih.gov Thalidomide was first introduced in the 1950s as a sedative but was later found to be a potent teratogen, leading to its withdrawal from the market. researchgate.netyoutube.com However, subsequent research revealed its remarkable anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma. researchgate.netnih.gov

For decades, the precise mechanism of action of thalidomide remained elusive. A major breakthrough occurred in 2010 when it was discovered that Cereblon (CRBN) is the primary molecular target of thalidomide. rsc.orgnih.gov This discovery was pivotal, as it explained both the teratogenic and the therapeutic effects of the drug. rsc.org

Subsequent studies revealed that the binding of IMiDs to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. jst.go.jpnih.gov This leads to the recruitment and degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. nih.govrsc.org This groundbreaking discovery not only provided a rational basis for the clinical activity of IMiDs but also laid the conceptual framework for the development of targeted protein degradation as a new therapeutic modality. The understanding of the IMiD-CRBN interaction directly led to the strategic use of molecules like 2-(2,6-Dioxopiperidin-3-yl)acetic acid as tools to harness this powerful biological machinery.

Table 2: Timeline of Key Discoveries

| Year | Discovery | Significance |

| Late 1950s | Introduction of Thalidomide. | Initially used as a sedative. |

| Early 1960s | Withdrawal of Thalidomide. | Discovery of its teratogenic effects. researchgate.netyoutube.com |

| 1998 | FDA approval of Thalidomide. | For the treatment of erythema nodosum leprosum. researchgate.net |

| 2006 | FDA approval of Lenalidomide. | A more potent analogue of thalidomide for multiple myeloma. nih.gov |

| 2010 | Identification of Cereblon (CRBN). | Discovered as the primary molecular target of thalidomide. rsc.orgnih.gov |

| 2014 | Identification of Neosubstrates. | Ikaros (IKZF1) and Aiolos (IKZF3) identified as targets of IMiD-mediated degradation. nih.govrsc.org |

| Present | Expansion of Targeted Protein Degradation. | Widespread use of CRBN-recruiting molecules, including derivatives of 2-(2,6-Dioxopiperidin-3-yl)acetic acid, in the development of PROTACs and molecular glues. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 2,6 Dioxopiperidin 3 Yl Acetic Acid

Foundational Synthetic Routes to the 2,6-Dioxopiperidin-3-yl Moiety

The construction of the 2,6-dioxopiperidin-3-yl core is a pivotal step in the synthesis of the target molecule and its derivatives. This typically involves the preparation of a key precursor followed by cyclization.

Preparation of Key Precursors (e.g., 3-aminopiperidine-2,6-dione (B110489) hydrochloride)

A central precursor for many synthetic routes is 3-aminopiperidine-2,6-dione, often used as its hydrochloride salt to improve stability and handling. Several methods have been developed for its preparation.

One common approach starts from L-glutamine. google.com This method involves a three-step process: protection of the amino group, cyclization, and deprotection. google.com For instance, the amino group of L-glutamine can be protected with a tert-butoxycarbonyl (Boc) group. google.com The subsequent cyclization can be achieved using a coupling agent like N,N'-carbonyldiimidazole (CDI). libretexts.org Finally, the protecting group is removed under acidic conditions to yield 3-aminopiperidine-2,6-dione hydrochloride. google.com

Another established route utilizes N-benzyloxycarbonyl-L-glutamine. libretexts.org This precursor is cyclized to N-benzyloxycarbonyl-aminoglutarimide, which is then deprotected via hydrogenation using a palladium on carbon (Pd/C) catalyst to give the desired 3-aminopiperidine-2,6-dione. libretexts.orgorganic-chemistry.org

More recently, biocatalytic methods have been explored for the enantiomerically pure synthesis of (S)-3-aminopiperidine-2,6-dione. nih.gov These methods leverage enzymes to achieve high stereoselectivity, which is crucial for the biological activity of many final drug compounds. nih.gov

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| L-Glutamine | Boc anhydride (B1165640), CDI, HCl | N-Boc-3-aminopiperidine-2,6-dione | 3-aminopiperidine-2,6-dione hydrochloride | google.com |

| N-benzyloxycarbonyl-L-glutamine | CDI, H₂/Pd-C | N-benzyloxycarbonyl-aminoglutarimide | 3-aminopiperidine-2,6-dione | libretexts.orgorganic-chemistry.org |

| L-glutamine | IdgS-derived enzyme | (S)-3-aminopiperidine-2,6-dione | (S)-3-aminopiperidine-2,6-dione | nih.gov |

Condensation Reactions and Cyclization Strategies

The formation of the 2,6-dioxopiperidine ring is fundamentally a cyclization reaction. In the context of starting from glutamine or its derivatives, this is an intramolecular condensation to form the glutarimide (B196013) ring. The choice of cyclizing agent is critical for achieving high yields. N,N'-Carbonyldiimidazole (CDI) is a frequently used reagent for this purpose as it facilitates the amide bond formation required for ring closure. libretexts.org

Alternative strategies can be envisioned, drawing from general principles of organic synthesis. For example, a Hantzsch-type synthesis, which typically forms dihydropyridines, could be conceptually adapted, although this is not a commonly reported route for this specific moiety. Aldol (B89426) condensation reactions are another fundamental carbon-carbon bond-forming reaction that could, in principle, be utilized in a multi-step synthesis to construct the carbon skeleton of the piperidine (B6355638) ring before cyclization. However, for the synthesis of the 2,6-dioxopiperidin-3-yl moiety, the routes starting from readily available amino acid precursors like glutamic acid or glutamine are generally more efficient and widely adopted. google.comlibretexts.org

Strategies for Incorporating the Acetic Acid Side Chain

Once the 2,6-dioxopiperidin-3-yl core is available or can be generated in situ, the next challenge is the attachment of the acetic acid side chain at the 3-position.

Direct Functionalization Approaches

Direct functionalization of the 3-position of a pre-formed 2,6-dioxopiperidine ring is a challenging synthetic problem. One theoretical approach could be the alkylation of a suitable precursor. For example, a 3-halopiperidine-2,6-dione could potentially be reacted with a malonic ester enolate in a classic malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com This would be followed by hydrolysis and decarboxylation to yield the desired acetic acid side chain. wikipedia.orgmasterorganicchemistry.com However, the synthesis of the 3-halo precursor and the control of reactivity at the 3-position versus the nitrogen atom would be significant hurdles to overcome.

Another conceivable direct approach is the Reformatsky reaction, which involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal. If a 3-carbonylpiperidine-2,6-dione precursor could be synthesized, it might undergo a Reformatsky reaction with an alpha-haloacetate to introduce the acetic acid moiety.

Fragment-Based Assembly Methodologies

A more practical and convergent approach involves the assembly of the final molecule from fragments that already contain the necessary components. This strategy avoids the difficulties of direct functionalization of the pre-formed piperidine dione (B5365651) ring.

A plausible fragment-based approach would start with a protected 3-aminopiperidine-2,6-dione. This key intermediate can then be reacted with a suitable synthon for the acetic acid side chain. For example, a protected 3-aminopiperidine-2,6-dione could be used in a nucleophilic substitution reaction with a molecule containing a leaving group and a protected carboxylic acid function.

Alternatively, the entire substituted glutaric acid precursor could be synthesized first, and then cyclized to form the 2,6-dioxopiperidin-3-ylacetic acid. This would involve creating a glutamic acid derivative that already bears the acetic acid side chain at the alpha-carbon. Cyclization of such a precursor, for instance, through amide formation with ammonia, would then yield the target molecule. This approach offers better control over the regiochemistry of the substitution.

Synthesis of Advanced 2-(2,6-Dioxopiperidin-3-yl)acetic Acid Derivatives

Much of the synthetic effort in this area has been directed towards the preparation of derivatives of 2-(2,6-dioxopiperidin-3-yl)acetic acid, most notably thalidomide (B1683933) and its analogs, where the acetic acid functionality is part of a larger, often aromatic or heteroaromatic, ring system.

The synthesis of these derivatives often involves the condensation of 3-aminopiperidine-2,6-dione hydrochloride with a substituted phthalic anhydride or a related electrophilic precursor. rsc.org For instance, the synthesis of pomalidomide (B1683931) involves reacting 3-aminopiperidine-2,6-dione hydrochloride with 3-nitrophthalic anhydride, followed by reduction of the nitro group. rsc.org

Solid-phase synthesis has been developed to create libraries of thalidomide analogs. wikipedia.org This methodology allows for the efficient generation of a diverse range of compounds for biological screening. wikipedia.org Microwave-assisted synthesis has also been employed to accelerate the synthesis of thalidomide and its analogs in a one-pot, multi-component reaction system. google.com

Recent research has also focused on creating novel derivatives by modifying the phthalimide (B116566) ring of lenalidomide (B1683929) and pomalidomide, for example, by introducing thioether-containing side chains or by creating isosteric analogs where the amino group is replaced by other functional groups. masterorganicchemistry.comgoogle.com

| Derivative Class | General Synthetic Strategy | Key Precursors | Reference |

| Thalidomide Analogs | Condensation of 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides. | 3-aminopiperidine-2,6-dione hydrochloride, substituted phthalic anhydrides | rsc.org |

| Solid-Phase Library | Coupling of a resin-bound phthalic acid derivative with various amines. | Hydroxymethyl polystyrene, phthalic anhydride, 3-aminopiperidine-2,6-dione | wikipedia.org |

| Thioether Derivatives | Modification of the phthalimide ring of lenalidomide or pomalidomide. | Lenalidomide, pomalidomide, sulfenylating agents | masterorganicchemistry.com |

| Isosteric Analogs | Replacement of the amino group on the phthalimide ring with other functional groups. | Modified phthalic anhydride precursors, 3-aminopiperidine-2,6-dione | google.com |

Isoquinoline-1,3(2H,4H)-dione Derivatives

A significant application of the 2,6-dioxopiperidin-3-yl scaffold is in the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. These compounds are recognized for their potential as modulators of the Cereblon (CRBN) E3 ubiquitin ligase. The general synthetic approach involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with various homophthalic anhydride derivatives. tandfonline.com

The reaction is typically carried out in acetic acid with a mild base like sodium acetate. tandfonline.com This condensation reaction leads to the formation of the N-substituted isoquinoline-1,3(2H,4H)-dione ring system. Further modifications can be introduced on the isoquinoline (B145761) core, such as the synthesis of nitro-substituted derivatives which can then be reduced to their corresponding amino-functionalized counterparts, allowing for a broad range of chemical diversity. tandfonline.com For instance, compound 10a has demonstrated potent antiproliferative activity against NCI-H929 and U239 cell lines and can induce the ubiquitination degradation of proteins IKZF1 and IKZF3. tandfonline.com

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Homophthalic anhydride, 3-Aminopiperidine-2,6-dione hydrochloride | Sodium acetate, Acetic acid | 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (3a) | Not Specified |

| Precursor to 9c | Not Specified | 2-(2,6-Dioxopiperidin-3-yl)-6-nitroisoquinoline-1,3(2H,4H)-dione (9c) | 80% |

| Compound 9c | Reduction (e.g., H₂, Pd/C) | 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10c) | 33% |

Isoindoline (B1297411) Derivatives and Analogs

The 2,6-dioxopiperidin-3-yl moiety is a key structural feature of immunomodulatory drugs (IMiDs) such as Thalidomide and Lenalidomide, which are based on an isoindoline core. mdpi.com The synthesis of these analogs often begins with a substituted phthalic anhydride or a related precursor.

For example, the synthesis of Thalidomide involves the treatment of N-carbethoxyphthalimide with L-glutamine, followed by cyclization using 1,1′-carbonyldiimidazole (CDI). mdpi.com A more direct route to related structures involves reacting phthalic anhydride with glycine (B1666218) to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov This intermediate can then be coupled with various amines using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT) to generate a library of N-substituted acetamides. nih.gov

The synthesis of Lenalidomide requires a different starting material, methyl (2-methyl-3-nitro)benzoate, which undergoes bromination and subsequent reaction with protected L-glutamine that has been cyclized to 3-aminopiperidine-2,6-dione. mdpi.com These synthetic routes highlight the modularity in creating diverse isoindoline-based structures by varying the substituents on the aromatic ring and the nature of the groups attached to the core scaffold.

| Starting Materials | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| N-Carbethoxyphthalimide, L-Glutamine | 1,1′-Carbonyldiimidazole (CDI), DMAP, THF | Thalidomide | mdpi.com |

| Phthalic anhydride, Glycine | Glacial acetic acid, reflux | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

| Methyl (2-methyl-3-nitro)benzoate, Cbz-protected L-glutamine | N-Bromosuccinimide; CDI; Hydrogenolysis | Lenalidomide | mdpi.com |

Linker-Conjugated Compounds for Targeted Protein Degradation

The 2,6-dioxopiperidin-3-yl scaffold, particularly as found in Thalidomide, Lenalidomide, and Pomalidomide, is a cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology. sigmaaldrich.comnih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. sigmaaldrich.comtocris.com

In this context, the dioxopiperidinyl moiety functions as the E3 ligase-recruiting ligand, binding specifically to Cereblon (CRBN). nih.govtocris.com This "warhead" is connected to a ligand for a specific protein of interest via a chemical linker. sigmaaldrich.com The nature, length, and attachment point of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comjenkemusa.com

The synthesis of these conjugates involves preparing derivatives of the CRBN ligand with a functional group that allows for the attachment of the linker. sigmaaldrich.com Linkers commonly used include flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, which enhance solubility and allow for optimization of the distance between the two ends of the molecule. sigmaaldrich.comjenkemusa.com The final step is the conjugation of the E3 ligase ligand-linker construct to the target-binding ligand. sigmaaldrich.com

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| E3 Ligase Ligand | Recruits an E3 Ubiquitin Ligase (e.g., CRBN) | Pomalidomide- or Lenalidomide-derived | sigmaaldrich.com |

| Linker | Connects the two ligands and positions them for ternary complex formation | Alkyl chains, Polyethylene glycol (PEG) | jenkemusa.com |

| Target-Binding Ligand | Binds to the specific protein targeted for degradation | Varies depending on the target protein | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for 2,6-Dioxopiperidin-3-yl Scaffolds

The biological activity of compounds containing the 2,6-dioxopiperidin-3-yl scaffold is highly dependent on the stereochemistry at the C3 position of the piperidine ring. Therefore, methods for stereoselective synthesis or chiral resolution are of paramount importance.

Asymmetric synthesis of substituted piperidines can be achieved through various strategies. One approach involves the stereocontrolled nucleophilic addition of an organometallic reagent to a chiral pyridinium (B92312) salt, followed by hydrogenation and further diastereoselective functionalization. nih.gov While not directly applied to the title compound, these principles guide the development of enantioselective routes. Methodologies for the stereoselective construction of polypropionate structures, which feature similar alternating stereocenters, often rely on aldol reactions, crotylation, or other asymmetric transformations that can be adapted for the synthesis of chiral piperidine precursors. researchgate.net

The development of synthetic routes that control the stereochemistry of the 2,6-disubstituted piperidine ring is an active area of research. nih.gov These methods are crucial for producing enantiomerically pure forms of complex molecules, ensuring that the desired biological effect is achieved without complications from other stereoisomers.

Molecular Mechanisms of Action and Biological Interactions

Principles of Targeted Protein Degradation (TPD) mediated by 2-(2,6-Dioxopiperidin-3-yl)acetic Acid Derivatives

The unique ability of 2-(2,6-Dioxopiperidin-3-yl)acetic acid derivatives to recruit proteins to the CRBN E3 ligase has been harnessed in a powerful therapeutic strategy known as Targeted Protein Degradation (TPD). nih.govwebsite-files.comresearchgate.net This approach uses specially designed molecules to eliminate specific disease-causing proteins.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest (POI). frontiersin.orgmdpi.comsigmaaldrich.com A PROTAC consists of three key components:

A "warhead" ligand that specifically binds to the target protein (POI).

An E3 ligase ligand (or "anchor") that recruits an E3 ubiquitin ligase. mdpi.com

A chemical linker that connects the warhead and the anchor.

Derivatives of 2-(2,6-Dioxopiperidin-3-yl)acetic acid, such as pomalidomide (B1683931) and lenalidomide (B1683929), are among the most widely used E3 ligase ligands in PROTAC design due to their well-characterized binding to CRBN. nih.govnih.gov By chemically linking these CRBN-binding molecules to a ligand for a different target protein, a PROTAC can be created that selectively directs that target for degradation. mdpi.com

The fundamental mechanism of PROTAC action is "induced proximity." nih.govbio-techne.com The PROTAC molecule acts as a molecular bridge, simultaneously binding to both the target protein (via its warhead) and the CRBN E3 ligase (via its glutarimide-based moiety). scienceopen.comnih.gov This brings the target and the E3 ligase into close spatial proximity, forcing the formation of a key intermediate structure known as a ternary complex (POI-PROTAC-E3 ligase). nih.govrevvity.comresearchgate.netchemrxiv.org

The stability and conformation of this ternary complex are critical for the efficiency of the subsequent degradation process. revvity.combiorxiv.org The interactions between the surfaces of the POI and the E3 ligase can lead to cooperative binding, where the formation of the ternary complex is more stable than the individual binary interactions (PROTAC-POI and PROTAC-E3 ligase) would suggest. nih.govchemrxiv.org

The formation of the ternary complex positions the target protein optimally for ubiquitination by the E3 ligase. researchgate.netresearchgate.net The CRL4-CRBN complex, once recruited, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. jci.orgresearchgate.net This process is repeated to form a polyubiquitin (B1169507) chain on the target. scienceopen.comresearchgate.net

This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins. nih.govresearchgate.net The proteasome recognizes and unfolds the ubiquitinated target protein, degrading it into small peptides. scienceopen.com The PROTAC molecule itself is not degraded in this process and is released, allowing it to catalytically induce the degradation of multiple target protein molecules. scienceopen.comresearchgate.netarvinasmedical.com

| Step | Key Molecular Components | Primary Outcome |

|---|---|---|

| 1. Ternary Complex Formation | PROTAC, Protein of Interest (POI), CRBN E3 Ligase | Induced proximity of POI and E3 Ligase. chemrxiv.org |

| 2. Ubiquitination | E1, E2, E3 (CRBN) enzymes, Ubiquitin, POI | Polyubiquitin chain attached to the POI. researchgate.net |

| 3. Proteasomal Degradation | 26S Proteasome, Polyubiquitinated POI | POI is degraded into peptides; PROTAC is recycled. scienceopen.comnih.gov |

Downstream Biological Consequences of Target Protein Degradation

The molecular structure of 2-(2,6-dioxopiperidin-3-yl)acetic acid is a core component of a class of molecules known as immunomodulatory drugs (IMiDs). These compounds are recognized for their ability to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not its natural substrates. This targeted protein degradation triggers a cascade of downstream biological events.

A primary consequence of the action of compounds related to 2-(2,6-dioxopiperidin-3-yl)acetic acid, such as lenalidomide, is the targeted degradation of the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govresearchgate.netnih.govbroadinstitute.org In the presence of lenalidomide, the CRBN-CRL4 E3 ubiquitin ligase is induced to selectively bind to and ubiquitinate IKZF1 and IKZF3, marking them for destruction by the proteasome. nih.govbroadinstitute.org

These transcription factors are crucial for the survival and proliferation of certain hematological cancer cells, particularly multiple myeloma. nih.govresearchgate.net IKZF1 and IKZF3 are key regulators of lymphocyte development. nih.gov In multiple myeloma cells, they form a transcriptional network that sustains the expression of Interferon Regulatory Factor 4 (IRF4), which in turn activates MYC, a critical oncogene for cell growth. nih.gov The degradation of IKZF1 and IKZF3 disrupts this network, leading to decreased levels of IRF4 and MYC, which ultimately results in the inhibition of myeloma cell growth. nih.govresearchgate.net The essential role of these transcription factors was demonstrated in studies where their knockdown using shRNAs inhibited the growth of multiple myeloma cell lines. researchgate.net Conversely, the expression of a lenalidomide-resistant IKZF3 mutant rescued the growth-inhibitory effects of the drug. nih.gov

Furthermore, in T-cells, IKZF3 acts as a transcriptional repressor of the Interleukin-2 (IL-2) gene. nih.gov Its degradation by lenalidomide alleviates this repression, leading to increased IL-2 expression and secretion, which contributes to the immunomodulatory effects of the drug. nih.govnih.govresearchgate.net

| Cell Type | Direct Effect | Downstream Consequence | Reference |

|---|---|---|---|

| Multiple Myeloma Cells | Degradation of IKZF1/IKZF3 | Decreased IRF4 and MYC expression, leading to growth inhibition. | nih.gov |

| T-Cells | Degradation of IKZF3 | De-repression of the IL-2 gene, leading to increased IL-2 production. | nih.govnih.gov |

The glutarimide (B196013) moiety of 2-(2,6-dioxopiperidin-3-yl)acetic acid is a critical component for recruiting the CRBN E3 ligase. This functionality has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. In the context of Bromodomain and Extra-Terminal (BET) protein degradation, PROTACs are synthesized to contain a ligand that binds to a BET protein (like BRD4) and another ligand—often a derivative of thalidomide (B1683933) or lenalidomide—that binds to CRBN. nih.govresearchgate.net

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated histones in chromatin. nih.govnih.gov Their deregulation is strongly associated with cancer and inflammatory diseases. nih.gov PROTACs such as MZ1 and ARV-825 function by bringing a BET protein into close proximity with the CRBN-CRL4 E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein. nih.govresearchgate.net

Studies have demonstrated that this induced degradation is highly effective. For example, certain PROTACs can lead to the complete removal of BRD4 from cells within 24 hours. nih.gov This degradation is often rapid, sustained, and can be more potent than simply inhibiting the protein with a small molecule inhibitor. nih.govresearchgate.net Interestingly, some PROTACs show preferential degradation, with BRD4 being depleted more rapidly and completely than BRD2 or BRD3. nih.gov The degradation of BET proteins has shown potential in various cancers by repressing the expression of oncogenes like MYCN or c-Myc. researchgate.net

| PROTAC | Target Proteins | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| MZ1 | BRD2, BRD3, BRD4 | Recruits VHL E3 ligase to BET proteins. | Preferential and potent degradation of BRD4. | nih.gov |

| ARV-825 | BET proteins | Recruits E3 ligase to BET proteins for proteasomal degradation. | Suppresses proliferation, induces cell cycle arrest and apoptosis in neuroblastoma cells. | researchgate.net |

| BETd-260 | BRD2, BRD3, BRD4 | Recruits E3 ligase to BET proteins for proteasomal degradation. | Induces cell death in hepatocellular carcinoma (HCC) cell lines. | researchgate.net |

The targeted degradation of proteins like IKZF1, IKZF3, and BET family members has profound effects on fundamental cellular processes, most notably apoptosis (programmed cell death) and cell cycle regulation. researchgate.netnih.govresearchgate.net

The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of the IRF4-MYC oncogenic axis, which is critical for cell survival and proliferation. nih.govresearchgate.net The disruption of this pathway ultimately results in cell cycle arrest and the induction of apoptosis, which are key mechanisms behind the anti-myeloma activity of drugs like lenalidomide. researchgate.net

Similarly, the degradation of BET proteins, particularly BRD4, by PROTACs robustly triggers apoptosis and cell cycle arrest in various cancer cell lines. researchgate.net BRD4 is a key transcriptional regulator of genes involved in cell proliferation and cell cycle progression. nih.gov Its removal leads to the suppression of critical oncogenes such as c-Myc. researchgate.net This, in turn, halts the cell cycle and activates apoptotic pathways. For instance, the BET-degrader ARV-825 was shown to induce proliferative suppression, cell cycle arrest, and apoptosis in neuroblastoma cells. researchgate.net The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is often observed in cells treated with these degraders. juniperpublishers.com The ability of PROTACs to induce apoptosis can be more potent than that of small molecule inhibitors that only block the protein's function without removing it. researchgate.net

Investigational Modulation of Inflammatory Cytokines (e.g., TNFα) by Related Derivatives

Derivatives of 2-(2,6-dioxopiperidin-3-yl)acetic acid, particularly thalidomide, have been investigated for their ability to modulate inflammatory cytokines. researchgate.net One of the earliest recognized activities of thalidomide was the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from monocytes. researchgate.net TNF-α is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.comnih.gov

The mechanism by which thalidomide and related compounds modulate TNF-α is distinct from the degradation of IKZF1 and IKZF3. nih.gov While the precise details are complex, it is understood that these compounds can enhance the degradation of TNF-α mRNA, thereby reducing the production of the cytokine at the post-transcriptional level. This effect contributes to the anti-inflammatory properties of these drugs. The ability to inhibit TNF-α has been a cornerstone of their therapeutic application in certain inflammatory conditions and has prompted further research into developing derivatives with optimized cytokine-modulating profiles. mdpi.commdpi.com This modulation is considered a key aspect of their immunomodulatory activity, separate from the direct cytotoxic effects seen in cancer cells due to transcription factor degradation. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Elucidating Critical Moieties for CRBN Binding

The interaction between 2,6-dioxopiperidine-based ligands and the CRBN protein is primarily mediated by the glutarimide (B196013) ring. arxiv.org This moiety fits into a conserved tri-tryptophan pocket within the thalidomide-binding domain of CRBN. nih.gov SAR studies have dissected the specific structural features of the glutarimide ring that are indispensable for this binding event.

Key findings indicate that the intact glutarimide ring in a relaxed, six-membered conformation is crucial. arxiv.org Specifically, the imide group (-CONH-CO-) plays a dual role, serving as both a hydrogen bond donor and acceptor, which is critical for anchoring the ligand within the binding pocket. arxiv.org Furthermore, both carbonyl groups of the glutarimide ring are essential for the interaction; the absence of even one of these groups results in a complete loss of binding. arxiv.org This is evidenced by studies showing that related structures lacking the key imide functionality, such as phthalimide (B116566) or glutaric anhydride (B1165640), exhibit no binding to CRBN. arxiv.orgelifesciences.org

| Moiety | Role in CRBN Binding | Binding Activity |

| Glutarimide Ring | Primary binding motif; fits into tri-tryptophan pocket. | Essential |

| Imide Group | Acts as a hydrogen bond donor and acceptor. | Essential |

| Two Carbonyl Groups | Both are required for key interactions. | Essential |

| Phthalimide | Lacks the critical ring amide of glutarimide. | No Binding |

| Glutaric Anhydride | Lacks the critical ring amide of glutarimide. | No Binding |

| δ-Valerolactam | Lacks one of the two essential carbonyl groups. | No Binding |

This table summarizes the importance of specific chemical moieties for binding to the CRBN protein, based on competitive binding assays. arxiv.orgelifesciences.org

Impact of Linker Design in PROTACs

In the architecture of PROTACs, the 2-(2,6-dioxopiperidin-3-yl) moiety functions as the E3 ligase-binding element, which is connected via a chemical linker to a separate "warhead" that binds a target protein of interest. The linker is not merely a spacer but a critical component that profoundly influences the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein), thereby dictating the efficiency of protein degradation. nih.gov

The length and chemical makeup of the linker are paramount to a PROTAC's success. There is no universally optimal linker; its ideal properties are specific to the particular E3 ligase and target protein pair. nih.gov

Linker Length: Studies have shown that a minimum linker length is often necessary to bridge the two proteins without inducing steric clash, allowing for productive ternary complex formation. nih.gov For CRBN-based PROTACs targeting BRD4, an interesting trend was observed where degraders with very short (0 PEG units) or longer linkers (4-5 PEG units) showed greater potency than those with intermediate lengths (1-2 PEG units). nih.gov This highlights the non-linear relationship between linker length and degradation efficacy.

Linker Composition: The composition, typically involving polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's physical properties, such as solubility and cell permeability, as well as its conformational flexibility. nih.gov Replacing an alkyl chain with PEG units can alter the degradation profile; in one case, this substitution inhibited PROTAC activity, suggesting that the introduction of heteroatoms can significantly impact performance. nih.gov The flexibility of the linker is also a key parameter; while flexibility allows the PROTAC to adopt a suitable conformation for ternary complex formation, excessive flexibility can carry an entropic penalty that may offset the energy gained from new protein-protein interactions within the complex. arxiv.orgnih.gov

The point at which the linker is attached to the 2,6-dioxopiperidin-3-yl scaffold is a critical design choice that affects not only degradation potency but also the stability of the PROTAC molecule and its potential to degrade native CRBN neosubstrates like IKZF1 and IKZF3. nih.govresearchgate.net

Common attachment points for CRBN ligands are on the phthalimide ring portion of the molecule. frontiersin.org For instance, the hydroxyl group of 4-hydroxythalidomide or the amino group of lenalidomide (B1683929) are frequently used as exit vectors for linker substitution. researchgate.netfrontiersin.org Systematic studies comparing different attachment sites have yielded valuable insights. In one study developing IRAK4 degraders, shifting the linker attachment point on the thalidomide (B1683933) phthalimide ring from the 4'-position to the 5'-position was found to be more favorable for improving degradation efficacy. acs.org

The choice of attachment point also influences the stability of the PROTAC. It has been demonstrated that the hydrolytic stability of thalidomide-based degraders is significantly affected by the linker junction. nih.govresearchgate.net Furthermore, steric constraints are a major consideration. A linker that is too short can cause steric repulsion between the target protein and CRBN, which can impair the binary binding affinity of the PROTAC to one or both proteins and prevent the formation of a stable ternary complex. nih.gov

Modifications of the 2,6-Dioxopiperidin-3-yl Scaffold for Enhanced Activity or Selectivity

Beyond optimizing the linker, modifications to the core scaffold of the CRBN ligand itself can be pursued to enhance binding affinity, activity, or to modulate the degradation of neosubstrates. A notable example is the rational design of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. frontiersin.org In this work, researchers retained the essential glutarimide group but expanded the adjacent five-membered phthaloyl ring of the traditional immunomodulatory drug (IMiD) structure into a six-membered ring. frontiersin.org

This scaffold modification led to the discovery of novel CRBN modulators with potent antiproliferative activity. frontiersin.org The most promising compound from this series, designated 10a, demonstrated significant activity against multiple myeloma cell lines and was confirmed to bind to CRBN. researchgate.netfrontiersin.org

| Compound | Modification | NCI-H929 IC₅₀ (µM) | U239 IC₅₀ (µM) | CRBN Binding IC₅₀ (µM) |

| Lenalidomide | Phthalimide Ring | - | - | 1.5 |

| Pomalidomide (B1683931) | Phthalimide Ring | - | - | 1.2 |

| Compound 10a | Isoquinoline-1,3(2H,4H)-dione Ring | 2.25 | 5.86 | 4.83 |

This table presents the in vitro activity of a novel CRBN modulator (Compound 10a) featuring a modified scaffold compared to established IMiDs. Data sourced from multiple studies. researchgate.netfrontiersin.orgbldpharm.com

These findings illustrate that the phthaloyl portion of the scaffold is amenable to modification, providing an avenue for developing new CRBN ligands with potentially improved or differentiated biological activity profiles. frontiersin.org

Computational Modeling and Molecular Docking in Predictive Design

Computational approaches are indispensable tools in the rational design of CRBN ligands and their corresponding PROTACs. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules interact with CRBN and how they facilitate the formation of the ternary complex. arxiv.orgnih.gov

Molecular docking studies are routinely used to predict the binding poses of novel ligands within the CRBN binding pocket. For example, in the development of the aforementioned 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, docking was used to confirm that the lead compound 10a could fit nicely into the active site of CRBN, validating it as a CRBN-targeting molecule. frontiersin.org

These models are informed by experimentally determined crystal structures of CRBN in complex with known ligands like lenalidomide and pomalidomide. researchgate.net Such analyses reveal key ligand-protein interactions, including the crucial hydrogen bonds formed by the glutarimide moiety. researchgate.net For PROTACs, computational modeling is even more critical. It is used to predict and rationalize the three-dimensional structure of the entire ternary complex. nih.gov These models help researchers understand how different linkers can promote distinct binding conformations between CRBN and a target protein, explaining why linker length, composition, and attachment point are so critical to degradation efficiency. arxiv.org By evaluating the stability and protein-protein interactions within modeled ternary complexes, computational methods can help prioritize which PROTAC designs are most likely to be effective, thereby guiding synthetic efforts and accelerating the discovery of potent and selective protein degraders. nih.gov

Conformational Landscape Exploration

While specific experimental data from X-ray crystallography or NMR spectroscopy for 2-(2,6-dioxopiperidin-3-yl)acetic acid is not extensively documented in publicly available literature, a comprehensive understanding of its conformational landscape can be derived from computational studies and a wealth of data on its core chemical scaffold, the 3-substituted-2,6-dioxopiperidine (also known as the glutarimide ring). This moiety is central to the activity of a class of therapeutic agents, and its conformational properties have been a subject of intense investigation.

The conformational flexibility of 2-(2,6-dioxopiperidin-3-yl)acetic acid is primarily dictated by two key structural features: the puckering of the six-membered glutarimide ring and the rotational freedom around the single bond connecting the acetic acid side chain to this ring.

Glutarimide Ring Puckering:

The 2,6-dioxopiperidine ring is not planar. Instead, it adopts a variety of puckered, low-energy conformations to minimize steric and torsional strain. These conformations are typically described as chair, boat, or twist-boat forms, similar to cyclohexane. The presence of two carbonyl groups and a nitrogen atom within the ring, however, influences the energetic favorability of these conformations. The intact glutarimide ring in a relaxed six-membered ring conformation is understood to be important for its biological interactions. researchgate.net The imide group, in particular, plays a crucial role, serving as both a hydrogen bond donor and acceptor in interactions with biological targets. researchgate.net

Studies on related molecules, such as the immunomodulatory drug thalidomide and its analogs, have provided significant insights into the biologically relevant conformations of the glutarimide ring. When these molecules bind to their target protein, Cereblon (CRBN), the glutarimide ring is the primary mediator of the interaction. researchgate.net X-ray crystal structures of these complexes have revealed that the ring adopts specific, well-defined puckered conformations within the binding pocket.

For instance, structural studies of the enantiomers of thalidomide bound to CRBN have shown that the conformation of the glutarimide ring is stereospecific and crucial for binding affinity. The (S)-enantiomer, which exhibits stronger binding to CRBN, presents its glutarimide ring in a relaxed C4-endo puckered conformation. researchgate.netresearchgate.netnih.gov In contrast, the (R)-enantiomer's glutarimide ring is forced into a more strained, twisted conformation (described as C3-endo-C4-exo-C5-endo) within the same binding site. researchgate.netresearchgate.net This demonstrates that subtle changes in the ring's pucker can have significant biological consequences.

Side Chain Orientation:

Ion mobility-mass spectrometry studies on thalidomide have provided evidence for the existence of multiple stable conformers in the gas phase, arising from the rotation around the single bond that connects the glutarimide and phthalimide rings. nih.gov This principle of rotational freedom is directly applicable to the bond between the glutarimide ring and the acetic acid side chain in the subject molecule, suggesting that it also exists as a population of different conformers in solution.

Table of Glutarimide Ring Conformations in Thalidomide Enantiomers

The following table summarizes the observed conformations of the glutarimide ring of (S)- and (R)-thalidomide, both in the free state (in a racemic crystal) and when bound to the protein Cereblon (CRBN). This data illustrates the conformational flexibility of the core scaffold of 2-(2,6-dioxopiperidin-3-yl)acetic acid and the adoption of specific conformations upon binding to a biological target.

| Thalidomide Enantiomer | State | Observed Glutarimide Ring Conformation | Reference |

|---|---|---|---|

| (S)-thalidomide | Free (in racemic crystal) | Slightly twisted C4-endo pucker | researchgate.netresearchgate.net |

| (S)-thalidomide | Bound to Cereblon (CRBN) | Relaxed C4-endo pucker | researchgate.netresearchgate.netnih.gov |

| (R)-thalidomide | Free (in racemic crystal) | C4-exo pucker | researchgate.net |

| (R)-thalidomide | Bound to Cereblon (CRBN) | Twisted (C3-endo-C4-exo-C5-endo) | researchgate.netresearchgate.net |

Advanced Methodologies in Research on 2 2,6 Dioxopiperidin 3 Yl Acetic Acid and Its Derivatives

In Vitro Biochemical Characterization

Binding Assays (e.g., TR-FRET assay for CRBN binding)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a cornerstone for quantifying the binding affinity of 2-(2,6-dioxopiperidin-3-yl)acetic acid derivatives to the CRBN protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This high-throughput and sensitive assay format is essential for the development and characterization of novel CRBN ligands. frontiersin.org

The principle of the TR-FRET assay for CRBN binding typically involves a competitive format. A fluorescently labeled tracer ligand that is known to bind to CRBN is used in conjunction with a terbium- or europium-labeled antibody that recognizes a tag (e.g., GST-tag or His-tag) on the recombinant CRBN protein. When the tracer and the antibody-bound CRBN are in close proximity, excitation of the donor fluorophore (terbium or europium) results in energy transfer to the acceptor fluorophore on the tracer, generating a FRET signal. When a derivative of 2-(2,6-dioxopiperidin-3-yl)acetic acid is introduced, it competes with the tracer for binding to CRBN. This competition disrupts the FRET, leading to a decrease in the signal that is proportional to the binding affinity of the test compound.

The development of high-affinity fluorescent probes, such as BODIPY FL Thalidomide (B1683933), has significantly enhanced the sensitivity of these assays, allowing for the detection of high-potency binders with greater accuracy. The sensitivity of these assays is critical for distinguishing between compounds with subtle structural differences that can lead to significant variations in binding affinity.

The data generated from these assays are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the tracer's binding. These values are instrumental in structure-activity relationship (SAR) studies to guide the design of more potent and selective CRBN modulators.

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Pomalidomide (B1683931) | 6.4 | frontiersin.org |

| Lenalidomide (B1683929) | 8.9 | frontiersin.org |

| Thalidomide | 22.4 | frontiersin.org |

| Compound 10a (isoquinoline-1,3(2H,4H)-dione derivative) | 4830 | tandfonline.com |

Cellular Assays for Mechanistic Elucidation

Immunoblotting for Protein Degradation Profiling

Immunoblotting, or Western blotting, is a fundamental technique used to confirm that the binding of 2-(2,6-dioxopiperidin-3-yl)acetic acid derivatives to CRBN leads to the intended biological outcome: the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govresearchgate.net The primary targets for many of these compounds in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govecancer.orgbroadinstitute.org

In this method, cancer cell lines are treated with the compound of interest for a specified period. Subsequently, the cells are lysed, and the total protein content is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. This membrane is probed with primary antibodies specific to the target proteins (e.g., anti-IKZF1 or anti-IKZF3) and a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across samples. The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme that produces a detectable signal. A reduction or complete absence of the band corresponding to the target protein in the treated samples compared to the untreated control is indicative of protein degradation. researchgate.nethaematologica.org

This technique is crucial for confirming the mechanism of action of these compounds and for identifying new neosubstrates. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool for assessing the effects of 2-(2,6-dioxopiperidin-3-yl)acetic acid derivatives on cell cycle progression and apoptosis at the single-cell level. nih.govresearchgate.netbdbiosciences.com

For cell cycle analysis, cells are treated with the compound and then fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com Treatment with active derivatives often leads to an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest. tandfonline.com

For apoptosis analysis, a common method is the Annexin V/PI double staining assay. nih.govnih.gov Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). researchgate.net Studies have shown that treatment with certain derivatives can significantly increase the population of apoptotic cells over time. tandfonline.com

| Assay | Parameter | Result | Reference |

|---|---|---|---|

| Cell Cycle Analysis | Control (G0/G1 Phase) | 45.1% | tandfonline.com |

| Treated (G0/G1 Phase) | 62.3% | ||

| Apoptosis Analysis | Control (Apoptotic Cells) | 6.1% | tandfonline.com |

| Treated (Apoptotic Cells) | 21.2% |

Cell-Based Reporter Assays for Ubiquitination Events

Cell-based reporter assays are employed to monitor the ubiquitination events triggered by the formation of the ternary complex between the target protein, the CRBN-ligand complex, and the E3 ligase machinery. A common approach involves the use of a dual-luciferase reporter system. nih.govnih.gov

In this system, a target protein of interest (e.g., IKZF1) is fused to a reporter protein, such as Firefly luciferase. nih.gov This fusion protein is co-expressed in cells with a control reporter, like Renilla luciferase, which is expressed from the same plasmid but is not fused to the target protein. When these cells are treated with a derivative of 2-(2,6-dioxopiperidin-3-yl)acetic acid, the fusion protein is targeted for ubiquitination and degradation, leading to a decrease in Firefly luciferase activity. The Renilla luciferase activity remains unaffected and serves as an internal control for normalization. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the degradation of the target protein, which is a direct consequence of the ubiquitination event. nih.govnih.gov

These assays are valuable for screening compound libraries and for studying the substrate specificity of different CRBN-binding molecules in a cellular context. nih.gov

Spectroscopic and Chromatographic Techniques for Compound Characterization

A variety of spectroscopic and chromatographic techniques are indispensable for the synthesis, purification, and characterization of 2-(2,6-dioxopiperidin-3-yl)acetic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds and for quantifying their concentration in various matrices. researchgate.netdocumentsdelivered.com Reversed-phase HPLC with ultraviolet (UV) detection is commonly used for this purpose. researchgate.net The retention time of a compound under specific chromatographic conditions is a characteristic feature that aids in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.govnih.govwiley.com This technique is highly sensitive and specific, making it ideal for identifying compounds and their metabolites in complex biological samples. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule, confirming its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the most powerful method for elucidating the chemical structure of newly synthesized derivatives. nih.govmdpi.com By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum, researchers can determine the precise arrangement of atoms within a molecule. This is crucial for confirming that the desired chemical transformations have occurred during synthesis and for characterizing the final product.

Advanced Synthetic Techniques for Library Generation (e.g., Multicomponent Reactions)

The efficient construction of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. For derivatives of 2-(2,6-dioxopiperidin-3-yl)acetic acid, which contains the critical glutarimide (B196013) moiety, advanced synthetic techniques that allow for rapid and versatile analogue synthesis are of paramount importance. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard, offering significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules in a single step. nih.govunits.it

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov This convergent approach is ideally suited for the creation of compound libraries, as it allows for the systematic variation of multiple functional groups around a core scaffold by simply changing the individual starting components. rsc.orgresearchgate.net Several types of MCRs, including the Ugi, Passerini, and Biginelli reactions, have been extensively utilized in medicinal chemistry for the synthesis of diverse heterocyclic compounds. researchgate.netorganicreactions.org

Recent research has demonstrated the applicability of the Ugi multicomponent reaction for the synthesis of novel glutarimide derivatives. researchgate.net The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rsc.orgnih.gov This reaction is particularly well-suited for generating libraries of peptide-like molecules and other complex structures. rsc.org

By utilizing a building block containing the 2-(2,6-dioxopiperidin-3-yl)acetic acid scaffold, a combinatorial library of derivatives can be readily synthesized. For instance, if the carboxylic acid component of the Ugi reaction is 2-(2,6-dioxopiperidin-3-yl)acetic acid itself, a wide array of amines, aldehydes, and isocyanides can be employed to introduce diverse substituents. This approach allows for the exploration of the chemical space around the core glutarimide structure, which is crucial for structure-activity relationship (SAR) studies.

The general scheme for such a library synthesis can be depicted as follows:

Scheme 1: General Ugi Reaction for the Synthesis of 2-(2,6-Dioxopiperidin-3-yl)acetic Acid Derivatives

The power of this methodology lies in its combinatorial nature. By employing a matrix of different starting materials, a large and diverse library of compounds can be rapidly assembled. The table below illustrates a hypothetical library that could be generated using this approach.

| Entry | Amine (R1-NH2) | Aldehyde (R2-CHO) | Isocyanide (R3-NC) |

| 1 | Aniline | Benzaldehyde | tert-Butyl isocyanide |

| 2 | Aniline | 4-Methoxybenzaldehyde | tert-Butyl isocyanide |

| 3 | Aniline | Benzaldehyde | Cyclohexyl isocyanide |

| 4 | Benzylamine | Benzaldehyde | tert-Butyl isocyanide |

| 5 | Benzylamine | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide |

This table represents a small subset of a potential library to illustrate the combinatorial approach.

Similarly, the Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, can be employed to introduce diversity. nih.gov Although it generates α-acyloxy amides instead of the α-aminoacyl amides of the Ugi reaction, it provides another avenue for the functionalization of the 2-(2,6-dioxopiperidin-3-yl)acetic acid scaffold.

The Biginelli reaction, which is a three-component condensation to form dihydropyrimidinones, could also be adapted for the synthesis of more complex derivatives, although its direct application to the 2-(2,6-dioxopiperidin-3-yl)acetic acid core is less straightforward without significant modification of the starting materials. units.it

Future Directions and Emerging Research Avenues

Development of Novel E3 Ligase Modulators beyond CRBN

While CRBN has been a workhorse in the development of targeted protein degradation, the human proteome contains over 600 E3 ligases, presenting a vast landscape for the development of new therapeutic agents. nih.govicr.ac.uk The reliance on a limited number of E3 ligases like CRBN and von Hippel-Lindau (VHL) creates limitations, including potential for drug resistance and a restricted range of degradable proteins. nih.govicr.ac.uk Consequently, a major focus of current research is the identification and validation of ligands for alternative E3 ligases.

Key E3 ligases currently being explored include:

Von Hippel-Lindau (VHL): Alongside CRBN, VHL is one of the most utilized E3 ligases in PROTAC design. nih.gov Its widespread expression and well-characterized binders have made it an attractive alternative for targeted degradation. nih.gov The development of small-molecule VHL ligands has been a significant breakthrough, moving away from early peptide-based recruiters. nih.govrsc.org

Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that famously regulates the tumor suppressor p53. scienceopen.comamm-journal.orgnih.gov Small-molecule inhibitors of the MDM2-p53 interaction, such as Nutlin-3, have been repurposed as E3 ligase recruiters in PROTACs. scienceopen.comscienceopen.com This allows for the degradation of other oncogenic proteins by hijacking MDM2's ubiquitinating function. scienceopen.comamm-journal.org

Inhibitor of Apoptosis Proteins (IAPs): IAPs, such as cIAP1, are another class of E3 ligases being leveraged for targeted protein degradation. nih.govtandfonline.com Ligands for IAPs, including derivatives of bestatin, have been incorporated into PROTACs, which are sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). tandfonline.comresearchgate.net

The expansion of the E3 ligase toolbox is crucial for overcoming potential resistance mechanisms and for enabling tissue- or cell-type-specific protein degradation by exploiting the differential expression patterns of various E3 ligases. icr.ac.uknih.gov

Exploration of Diverse Target Proteins for Degradation

The ability to target proteins for degradation opens up therapeutic possibilities for proteins previously considered "undruggable," such as transcription factors and scaffolding proteins. nih.govpharmasalmanac.com The initial focus on cancer-related proteins is now expanding to include a wide range of disease-relevant targets.

Neurodegenerative Diseases: A significant area of exploration is the targeting of aggregate-prone proteins that are hallmarks of neurodegenerative disorders. magtechjournal.comresearchgate.net

Tau: In Alzheimer's disease and other tauopathies, the accumulation of hyperphosphorylated tau protein forms neurofibrillary tangles. nanotempertech.com PROTACs are being developed to specifically target and clear pathogenic forms of tau. researchgate.net

α-Synuclein: The aggregation of α-synuclein is a key pathological feature of Parkinson's disease and other synucleinopathies. nanotempertech.com Research is underway to create degraders that can reduce the levels of toxic α-synuclein aggregates. researchgate.net

Kinases and Epigenetic Proteins: The application of targeted degradation is also being extensively explored in oncology and beyond.

Protein Kinases: PROTAC technology offers a way to degrade entire kinase proteins, overcoming resistance mechanisms that can arise with traditional kinase inhibitors that only block the active site. nih.gov

Epigenetic Proteins: Epigenetic modulators, such as histone deacetylases (HDACs) and bromodomain-containing proteins (e.g., BRD4), are key targets in cancer. nih.govmdpi.comresearchgate.netdntb.gov.ua PROTACs are being designed to degrade these proteins, offering a powerful tool to reprogram the cancer epigenome. mdpi.com

The scope of potential targets is vast, including nuclear receptors, G protein-coupled receptors (GPCRs), and transmembrane proteins, promising a broad impact on various diseases. pharmasalmanac.comresearchgate.net

Advancements in PROTAC Design Principles (e.g., Hetero-dimerizing PROTACs)

As the understanding of the ternary complex (target protein-PROTAC-E3 ligase) deepens, more sophisticated design principles are emerging to enhance the efficacy, selectivity, and applicability of protein degraders.

One of the innovative strategies is the development of hetero-dimerizing PROTACs . These molecules are designed to hijack one E3 ligase to degrade another. For instance, researchers have created bifunctional molecules that link an IAP antagonist to a VHL or CRBN ligand. acs.org This approach leads to the potent and selective degradation of IAPs. acs.org This concept of turning E3 ligases against each other represents a novel therapeutic strategy and provides powerful tools to study the biology of the ubiquitin-proteasome system. acs.org

Other emerging design strategies include the development of:

Photo-controllable PROTACs: These molecules incorporate photoswitchable linkers, allowing for spatiotemporal control of protein degradation using light. diagnosticsworldnews.com

Transcription Factor-Targeting Chimeras (TRAFTACs): These are designed to target transcription factors, a historically difficult class of proteins to drug. nih.gov

These advancements are pushing the boundaries of what is possible with targeted protein degradation, offering more precise and controllable ways to modulate protein levels within cells.

Translational Research Implications in Chemical Biology

The development of novel protein degraders has profound implications for the field of chemical biology. These molecules serve as powerful research tools to probe protein function with high temporal resolution. Unlike genetic knockout or knockdown techniques (e.g., CRISPR, RNAi), which operate at the gene or mRNA level, degraders allow for the acute depletion of a target protein, enabling researchers to study the immediate consequences of its absence. youtube.com

This technology is accelerating the validation of new drug targets and deepening the understanding of complex biological pathways. The ability to catalytically induce protein degradation offers advantages over traditional inhibitors, such as the potential for more sustained pharmacological effects at lower doses and the ability to target all functions of a protein, not just its enzymatic activity. pharmasalmanac.comyoutube.com

Furthermore, the challenges and successes in designing effective degraders are providing fundamental insights into protein-protein interactions and the biology of the ubiquitin-proteasome system. The ongoing expansion of the E3 ligase toolbox and the diversification of target proteins will continue to drive innovation, solidifying targeted protein degradation as a major therapeutic modality and an indispensable tool for chemical biology research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,6-Dioxopiperidin-3-yl)acetic acid derivatives?

- Methodology : Use coupling agents like DIAD (diisopropyl azodicarboxylate) with triphenylphosphine (PPh₃) in THF for esterification or amidation reactions. For hydrolysis, employ Pd/C-catalyzed hydrogenolysis in EtOAc/CH₂Cl₂ mixtures. Purify intermediates via column chromatography, and confirm yields using LC-MS .

Q. How should researchers verify the structural integrity of synthesized derivatives?

- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group analysis (e.g., dioxopiperidin protons at δ 2.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with literature to validate isoindole or piperidinyl motifs .

Q. What analytical techniques are critical for assessing purity in PROTAC-related studies?

- Methodology : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to monitor purity (>95%). For solubility challenges, employ DMSO stock solutions (10 mM) diluted in PBS for in vitro assays, ensuring solvent concentrations remain <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can 2-(2,6-Dioxopiperidin-3-yl)acetic acid be optimized for cereblon-mediated PROTAC design?

- Methodology : Link the dioxopiperidin moiety to E3 ligase-binding domains (e.g., thalidomide analogs) via polyethylene glycol (PEG) or alkyl spacers. Use molecular docking (e.g., AutoDock Vina) to predict binding to cereblon’s hydrophobic pocket. Validate degradation efficiency via Western blotting for target proteins (e.g., HDAC6) .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodology : Store derivatives at -20°C in anhydrous DMSO under argon. For in vivo studies, use cyclodextrin-based formulations to enhance solubility. Monitor degradation via LC-MS over 24–72 hours in simulated biological fluids (pH 7.4, 37°C) .

Q. How to reconcile discrepancies between in vitro and in vivo activity data?

- Methodology : Assess metabolic stability using liver microsome assays (e.g., human/rat CYP450 isoforms). Adjust PROTAC linker length (e.g., PEG₃ vs. PEG₄) to improve cell permeability. Validate tissue distribution via radiolabeled tracer studies .

Q. What computational approaches predict binding interactions with cereblon?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze conformational stability of the dioxopiperidin-cereblon complex. Use free-energy perturbation (FEP) to optimize substituents at the 3-position of the piperidinyl ring .

Safety & Handling

Q. What precautions are essential when handling this compound in proteostasis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.